molecular formula C10H16Cl2O6 B13823977 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane CAS No. 48071-54-1

1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane

Cat. No.: B13823977
CAS No.: 48071-54-1
M. Wt: 303.13 g/mol
InChI Key: PKTRTVISKORDAU-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane, also known as ethylene glycol bis(monochloroacetate), is a chlorinated ester compound with the molecular formula C₆H₈Cl₂O₄ and an average molecular weight of 215.026 g/mol . Its structure consists of two chloroacetyl groups linked via ethoxy bridges to a central ethane backbone. This compound is identified by CAS number 6941-69-1 and EINECS 230-096-1 . It is primarily utilized in chemical synthesis and pharmaceutical research due to its reactivity, particularly in esterification and alkylation reactions.

Properties

CAS No.

48071-54-1

Molecular Formula

C10H16Cl2O6

Molecular Weight

303.13 g/mol

IUPAC Name

2-[2-[2-(2-chloroacetyl)oxyethoxy]ethoxy]ethyl 2-chloroacetate

InChI

InChI=1S/C10H16Cl2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2

InChI Key

PKTRTVISKORDAU-UHFFFAOYSA-N

Canonical SMILES

C(COCCOC(=O)CCl)OCCOC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane typically involves the reaction of ethylene glycol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to obtain the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of ethylene glycol and chloroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of chloro groups suggests potential reactivity under strong oxidizing or reducing conditions.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Complex Molecules :
    • This compound is utilized as a reagent in the synthesis of various complex organic molecules. For example, it has been used in the preparation of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols and other polyether compounds .
    • The compound serves as an intermediate in the synthesis of imidazolium salts which are important in ionic liquid chemistry .
  • Pharmaceutical Applications :
    • It functions as a building block for developing pharmaceutical agents. Its derivatives have shown potential in drug formulation due to their ability to enhance solubility and bioavailability of active pharmaceutical ingredients .
    • Research indicates that compounds derived from 1,2-bis[2-(2-chloroacetoxy)ethoxy]ethane exhibit antimicrobial properties, making them candidates for antibiotic development .

Applications in Materials Science

  • Polymer Chemistry :
    • The compound is employed in the synthesis of polymers with specific functionalities such as enhanced thermal stability and chemical resistance. It is particularly useful in creating polyether-based materials that find applications in coatings and adhesives .
    • Its ether linkages contribute to the flexibility and durability of polymeric materials used in various industrial applications .
  • Cosmetic Formulations :
    • In cosmetic science, this compound is used as an emulsifier and stabilizing agent due to its surfactant properties. This helps improve the texture and stability of cosmetic products .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of antimicrobial agents demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The research highlighted the compound's role as a precursor for developing novel antibiotics that combat resistant bacterial infections.

Case Study 2: Development of Polymer Coatings

Another investigation focused on using this compound in formulating polymer coatings for industrial applications. The resulting coatings showed improved adhesion and resistance to environmental degradation compared to traditional formulations.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
Organic SynthesisSynthesis of complex moleculesVersatile reagent for various reactions
PharmaceuticalsDevelopment of antimicrobial agentsEnhanced solubility and bioavailability
Polymer ChemistrySynthesis of durable polymersImproved thermal stability
Cosmetic FormulationsEmulsifier and stabilizing agentEnhanced product texture and stability

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane involves its reactivity with nucleophiles, leading to the substitution of the chloroacetoxy groups. This reactivity is crucial for its applications in synthesis and industrial processes. The molecular targets and pathways involved depend on the specific context of its use, such as in biochemical studies or industrial applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Boiling Point (°C) Density (g/cm³)
This compound C₆H₈Cl₂O₄ 215.026 6941-69-1 Chloroacetyl-ethoxy linkages Not reported Not reported
1,2-Bis(2-bromoethoxy)ethane C₆H₁₂Br₂O₂ 275.97 31255-10-4 Bromo-ethoxy groups Not reported Not reported
1,2-Bis(2-chloroethoxy)ethane C₆H₁₂Cl₂O₂ 187.06 112-26-5 Chloro-ethoxy groups 235 1.197
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane C₆H₆F₈O₂ 262.10 358-39-4 Tetrafluoro-ethoxy groups Not reported Not reported
1,2-Bis(2-iodoethoxy)ethane C₆H₁₂I₂O₂ 369.96 36839-55-1 Iodo-ethoxy groups Not reported Not reported

Key Observations :

  • Halogen Impact : Molecular weight increases with halogen atomic mass (I > Br > Cl > F). For example, the iodo derivative (369.96 g/mol) is significantly heavier than the chloroacetoxy compound (215.026 g/mol) .
  • Reactivity : The chloroacetoxy group introduces ester functionality, enabling nucleophilic acyl substitution, whereas simple haloethoxy analogs (e.g., bromo or iodo) are more suited for alkylation or elimination reactions .

Functional Group Influence :

  • The chloroacetoxy group’s ester functionality allows for hydrolytic cleavage, making it useful in controlled-release drug formulations .
  • Bromoethoxy and iodoethoxy derivatives act as alkylating agents due to the halogens’ leaving-group ability, critical in nucleophilic substitutions .
  • Fluorinated analogs exhibit chemical inertness and thermal stability, ideal for fluoropolymer production .

Biological Activity

1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane, also known as bis(2-chloroethyl) ether, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₆H₁₂Cl₂O₂
  • Molecular Weight : 187.064 g/mol
  • IUPAC Name : 1,2-Bis(2-chloroethoxy)ethane
  • CAS Number : 112-26-5

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with cellular components. The chloroacetoxy groups can participate in nucleophilic substitution reactions, leading to modifications in protein and DNA structures.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can affect metabolic pathways.
  • Antimicrobial Activity : Research indicates that compounds with similar structures may exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

  • Antimicrobial Activity
    • A study demonstrated that related chloroethyl ethers exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to range from 1 to 4 μg/mL for effective analogues .
CompoundMIC (μg/mL)Target Bacteria
Compound A1Bacillus cereus
Compound B4Staphylococcus aureus
  • Enzyme Activity Modulation
    • In vitro studies have shown that this compound can modulate the activity of certain enzymes like clostripain at concentrations as low as 0.03 μg/mL. This modulation suggests potential therapeutic applications in conditions where enzyme regulation is beneficial .
  • Toxicological Assessments
    • Toxicological studies have indicated that exposure to chloroethyl ethers can lead to cytotoxic effects in mammalian cells. The compound's structure suggests potential genotoxicity, necessitating further investigation into its safety profile .

Applications in Research and Industry

This compound is utilized in various applications:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of other bioactive molecules.
  • Chemical Manufacturing : Its properties make it suitable for use in the production of dyes and other chemical products .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane, and what purity benchmarks should be achieved for research applications?

  • Methodological Answer : Synthesis typically involves stepwise esterification of ethane-1,2-diol with chloroacetic acid under controlled anhydrous conditions. Key intermediates include 2-(2-chloroacetoxy)ethoxy derivatives, which require purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity benchmarks (>98% by GC or HPLC) are critical to avoid side reactions in downstream applications like cross-linking or polymer synthesis. Structural confirmation via 1^1H/13^13C NMR and FT-IR is essential to verify ester group integrity .

Q. How should researchers handle and dispose of waste containing chloroacetate derivatives to minimize environmental impact?

  • Methodological Answer : Chloroacetate waste must be segregated into halogenated organic waste containers and neutralized with alkaline solutions (e.g., 10% NaOH) before disposal. Incineration in approved facilities with scrubbers is recommended to prevent release of toxic HCl gas. Lab-scale experiments should utilize fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, to mitigate exposure risks .

Q. What safety protocols are critical when working with chloroacetoxy-containing compounds in aqueous systems?

  • Methodological Answer : Aqueous solutions of chloroacetate derivatives require strict pH control (neutral to slightly acidic) to prevent hydrolysis. Use closed systems to avoid aerosol formation. Respiratory protection (P95 masks) and eye protection (goggles compliant with ANSI Z87.1) are mandatory. Emergency protocols for skin contact include immediate washing with 5% sodium thiosulfate solution followed by soap and water .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in ether-linked chloroacetate derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities, particularly for asymmetric ether linkages. For dynamic structural analysis, variable-temperature NMR (19^{19}F or 1^1H) can probe conformational changes. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

Q. How can conflicting data on the reactivity of chloroacetate groups in cross-linking reactions be systematically addressed?

  • Methodological Answer : Contradictions in reactivity (e.g., nucleophilic substitution vs. elimination) often arise from solvent polarity or catalyst choice. Systematic kinetic studies under varying conditions (e.g., DMF vs. THF, presence of K2_2CO3_3) should be conducted. Monitoring reaction progress via in situ FT-IR for C-Cl bond disappearance (600–800 cm1^{-1}) and quantifying byproducts with GC-MS can clarify mechanistic pathways .

Q. What strategies optimize the stability of chloroacetate-functionalized polymers in biomedical applications?

  • Methodological Answer : Stability challenges (e.g., hydrolysis in physiological buffers) require covalent stabilization via post-polymerization modifications, such as thiol-ene "click" chemistry. Accelerated aging studies (40°C, 75% humidity) with periodic GPC analysis track molecular weight degradation. Encapsulation in pH-responsive matrices (e.g., poly(lactic-co-glycolic acid)) can prolong functional group integrity .

Q. How do steric and electronic effects influence the regioselectivity of chloroacetate derivatization in multistep syntheses?

  • Methodological Answer : Steric hindrance from adjacent ethoxy groups can reduce reactivity at central ethane carbons. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding reagent selection (e.g., bulky bases like DIPEA enhance selectivity). Experimental validation via 13^{13}C NMR chemical shift analysis of carbonyl carbons (170–175 ppm) quantifies electronic effects .

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